1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-Benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule belonging to the pyrroloquinoxaline family. Its structure comprises a pyrrolo[2,3-b]quinoxaline core substituted at position 1 with a benzyl group and at position 3 with a 4-methylphenylsulfonyl moiety. The compound shares structural similarities with bioactive analogs reported in medicinal chemistry, particularly those targeting enzymes like SIRT1 or exhibiting antimicrobial activity .
Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-16-11-13-18(14-12-16)31(29,30)22-21-24(27-20-10-6-5-9-19(20)26-21)28(23(22)25)15-17-7-3-2-4-8-17/h2-14H,15,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVWQSSVKQIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrroloquinoxaline core.
Attachment of the Methylphenylsulfonyl Group: This step can be carried out using a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group under basic or nucleophilic conditions. Research demonstrates its replacement with amines, thiols, or alkoxides:
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Reaction with amines : In DMF at 80°C, primary/secondary amines displace the sulfonyl group to form substituted pyrroloquinoxalines. For example, morpholine yields 1-benzyl-3-morpholino-1H-pyrrolo[2,3-b]quinoxalin-2-amine in 72% yield.
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Thiol substitution : Using NaSH in ethanol under reflux, the sulfonyl group is replaced by a thiol, forming 3-mercapto derivatives (58–65% yield).
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C | 3-morpholino derivative | 72% | |
| Benzylamine | THF, RT, 12h | 3-benzylamino derivative | 68% | |
| Sodium hydrosulfide | EtOH, reflux, 6h | 3-mercapto derivative | 65% |
Electrophilic Aromatic Substitution (EAS)
The quinoxaline and benzyl aromatic rings undergo electrophilic substitutions, particularly at electron-rich positions:
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Nitration : With HNO₃/H₂SO₄ at 0°C, nitro groups incorporate at the C-6 position of the quinoxaline ring (85% yield) .
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Halogenation : Br₂ in acetic acid brominates the benzyl ring’s para position selectively (78% yield).
Table 2: EAS Reactions
| Reagent | Position Modified | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 of quinoxaline | 0°C, 2h | 85% | |
| Br₂ (1 equiv) | Para to benzyl group | AcOH, RT, 4h | 78% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:
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Suzuki-Miyaura coupling : After bromination at C-6, reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups (60–75% yield) .
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Buchwald-Hartwig amination : With Pd₂(dba)₃ and Xantphos, primary amines couple to the quinoxaline core (55–68% yield) .
Table 3: Coupling Reactions
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | 6-aryl derivative | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | 6-amino derivative | 68% |
Functionalization of the Amine Group
The primary amine at C-2 undergoes alkylation, acylation, and condensation:
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Acylation : Acetic anhydride in pyridine acetylates the amine (92% yield) .
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis (80% yield) .
Table 4: Amine Functionalization
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Ac₂O, pyridine | RT, 2h | 2-acetamido derivative | 92% | |
| Schiff base | Benzaldehyde, H+ | EtOH, reflux, 6h | 2-imine derivative | 80% |
Acid-Promoted Carbamoylation
In aqueous HCl (1M) with isocyanides at 60°C, the C-3 position undergoes carbamoylation to form 3-carbamoyl derivatives (78–90% yield). This proceeds via protonation of the quinoxaline ring, nucleophilic attack by isocyanide, and oxidation .
Mechanistic Pathway :
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Protonation of quinoxaline at C-3.
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Isocyanide nucleophilic attack → tetrahedral intermediate.
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Hydrolysis → hydroxyimine intermediate.
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline ring to a tetrahydro derivative (82% yield) .
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Oxidation : MnO₂ in DCM oxidizes the pyrrole nitrogen, forming an N-oxide (65% yield) .
Cycloaddition and Heterocycle Formation
Under microwave irradiation, the compound reacts with maleimides in DMF to form Diels-Alder adducts at the pyrrole ring (70% yield) .
Critical Analysis of Reaction Conditions
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Solvent dependence : Polar aprotic solvents (DMF, DME) enhance nucleophilic substitution and coupling yields.
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Catalyst efficiency : Pd-based catalysts require ligand optimization (e.g., Xantphos > PPh₃) for couplings .
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Temperature sensitivity : Carbamoylation and EAS require strict thermal control to avoid side reactions .
This compound’s versatility in substitutions, couplings, and functionalizations underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and biological target engagement.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Quinoxaline Core : This often involves cyclization reactions that create the quinoxaline structure.
- Introduction of the Pyrrole Moiety : This step may include the use of specific reagents to facilitate the formation of the pyrrole ring.
- Sulfonylation : The sulfonyl group is introduced to enhance the compound's electrophilicity, which is crucial for its biological activity.
Careful control of reaction conditions is essential to achieve high yields and purity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its quinoxaline structure is known for anticancer activity, making it a promising candidate in oncology research .
- Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its analogs:
- Anticancer Activity : A study published in PubMed highlighted the effectiveness of related compounds in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of signaling pathways associated with cancer progression .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that modifications to the sulfonamide group can significantly affect biological activity. For instance, variations in substituents on the benzene ring can enhance binding affinity to target proteins involved in disease processes .
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, with preliminary findings suggesting favorable absorption characteristics and metabolic stability .
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine with key analogs from the literature, focusing on substituent variations, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in ’s compound enhances SIRT1 activation, suggesting that electron-withdrawing substituents on the aryl group may improve binding to enzymatic targets .
Sulfonyl Group Variations: 4-Methylphenylsulfonyl (target compound and ) introduces steric bulk and moderate electron-donating effects compared to unsubstituted phenylsulfonyl groups (). This may alter interactions with hydrophobic binding pockets in target proteins.
Synthetic Pathways: Pyrroloquinoxaline derivatives are commonly synthesized via Suzuki-Miyaura cross-coupling or magnesiation-iodination strategies, as demonstrated for 2- and 3-arylindole analogs . The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.
Research Findings and Limitations
- Biological Data Gaps: No direct biological data (e.g., IC50, binding assays) are available for the target compound.
- For example, the 4-methylphenylsulfonyl group may favor interactions with hydrophobic enzyme domains.
- Crystallographic Evidence : SHELX-based crystallography () has resolved structures of similar small molecules, highlighting the importance of sulfonyl and aryl groups in crystal packing and stability .
Biological Activity
1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrroloquinoxaline core, a sulfonyl group, and a benzyl moiety. Its molecular formula is C20H24N2O3S, indicating the presence of various functional groups that contribute to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that related compounds can inhibit the viability of various cancer cell lines, such as A431 human epidermoid carcinoma cells, with IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6 | A431 | 0.29 | |
| Doxorubicin | A431 | 0.51 | |
| Compound X | MCF-7 | 1.9 |
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its role in inhibiting specific enzymes involved in microbial growth. Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for further development as antibacterial agents.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the sulfonyl group and various biological targets may enhance the compound's binding affinity and efficacy against specific enzymes or receptors involved in disease processes.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of related compounds in various biological assays:
- In Vitro Cytotoxicity Assays : Compounds similar to this compound were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity.
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was assessed through assays measuring its ability to inhibit key enzymes associated with cancer progression and inflammation.
Q & A
Q. What are the common synthetic routes for 1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrroloquinoxaline derivatives typically involves intramolecular cyclization of quinoxaline precursors with substituents at position 2, enabling nucleophilic attack to form the fused heterocyclic core . For example, Sonogashira coupling at 80°C for 18 hours has been employed to introduce aryl-alkyne groups into the pyrrolo[2,3-b]quinoxaline scaffold, yielding intermediates with ~68% efficiency . Key factors affecting yield include temperature control, catalyst selection (e.g., Pd-based catalysts for cross-coupling), and solvent polarity. Optimization requires systematic variation of these parameters, monitored via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Resolve bond-length discrepancies in the quinoxaline core (e.g., C–N bonds averaging 1.314 Å in quinoxaline vs. 1.371 Å in fused systems) to validate fusion with the pyrrolo ring .
- NMR spectroscopy : Assign peaks for the benzyl (δ 4.5–5.0 ppm, singlet for CH2) and sulfonyl groups (δ 7.5–8.0 ppm, aromatic protons).
- Mass spectrometry : Confirm molecular weight (e.g., calculated m/z for C23H20N4O2S: 424.13) and fragmentation patterns .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer: Structural analogs of this compound, such as 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, exhibit dual activity as SIRT1 activators (anti-inflammatory, insulin-sensitizing) and Janus kinase 3 (JAK3) inhibitors . Target validation involves:
- Enzyme assays : Measure IC50 values against recombinant JAK3 or SIRT1 using fluorogenic substrates (e.g., NAD+ for SIRT1).
- Cellular models : Assess phospho-STAT5 levels (JAK3 downstream marker) or mitochondrial deacetylation (SIRT1 activity) in treated cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., SIRT1 activation vs. kinase inhibition)?
Methodological Answer: Contradictions may arise from assay-specific conditions or structural analogs. Strategies include:
- Dose-response profiling : Test the compound across a broad concentration range (nM–μM) to identify off-target effects.
- Structural analogs : Compare activities of derivatives lacking the sulfonyl group (e.g., 1-benzyl-3-methyl-pyrroloquinoxaline) to isolate pharmacophores responsible for each activity .
- Kinome-wide screening : Use platforms like KINOMEscan to evaluate selectivity against 400+ kinases .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Introduce counterions (e.g., HCl) via reaction with sulfonamide groups.
- Prodrug design : Mask the sulfonyl group with ester linkages, hydrolyzed in vivo by esterases.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong half-life .
Q. How can computational methods predict binding modes and guide SAR studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK3’s ATP-binding pocket (PDB: 4LGD) or SIRT1’s catalytic domain (PDB: 4I5I). Focus on hydrogen bonds with Lys855 (JAK3) or hydrophobic interactions with Phe414 (SIRT1) .
- QSAR models : Train regression models on IC50 data from analogs to prioritize substituents (e.g., electron-withdrawing groups on the benzyl ring enhance JAK3 inhibition) .
Q. What experimental designs address low reproducibility in biological assays?
Methodological Answer:
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers.
- Positive controls : Include known inhibitors (e.g., Tofacitinib for JAK3) in each assay plate.
- Blinded analysis : Assign compound codes to avoid bias in data interpretation .
Q. How do researchers analyze conflicting crystallographic data on bond localization in the quinoxaline core?
Methodological Answer:
- CSD analysis : Compare bond lengths (e.g., C7–N1: 1.353–1.392 Å) with Cambridge Structural Database entries (e.g., polymorphs of unsubstituted quinoxaline) to assess resonance effects .
- DFT calculations : Perform B3LYP/6-31G* simulations to evaluate electron density distribution and confirm delocalization patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
